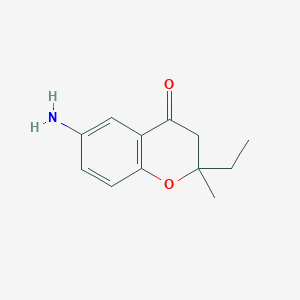

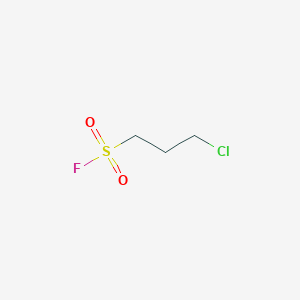

![molecular formula C13H19BrO3Si B1520816 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde CAS No. 347840-64-6](/img/structure/B1520816.png)

2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde

Vue d'ensemble

Description

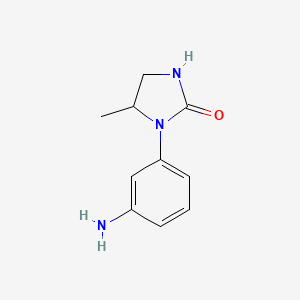

“2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde” is a chemical compound with the molecular formula C13H19BrO3Si . It has a molecular weight of 331.28 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a hydroxy group, and a carbaldehyde group. Additionally, it contains a tert-butyl(dimethyl)silyl group attached to the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 331.28 . Other specific properties such as boiling point, melting point, and density were not found.Applications De Recherche Scientifique

Catalytic Applications

A study by Rayati and Abdolalian (2013) presents the heterogenization of a molybdenum Schiff base complex as a magnetic nanocatalyst for the oxidation of alkenes, utilizing related silyl ether compounds in the process. This research demonstrates an eco-friendly, efficient, selective, and recyclable nanocatalyst method for alkene oxidation, highlighting the potential utility of silyl ether compounds in catalysis (Rayati & Abdolalian, 2013).

Organic Synthesis

Niesmann, Klingebiel, and Noltemeyer (1996) explored the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane, a compound structurally related to the target chemical. Their work provides insights into the reactivity of silyl iminosilanes, contributing to the understanding of how silyl groups may influence organic synthesis processes (Niesmann, Klingebiel, & Noltemeyer, 1996).

Polymer Science

In the field of polymer science, Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated the one-pot synthesis of hyperbranched polyethers using a compound similar to the target chemical. Their research elucidates the role of silyl-protected hydroxyl groups in facilitating polymerization, offering a pathway to novel polymeric materials with diverse functionalities (Uhrich, Hawker, Fréchet, & Turner, 1992).

Battery Technology

In the context of lithium-ion batteries, Zhang et al. (2010) investigated 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for overcharge protection, a compound structurally akin to the target chemical. Their findings highlight the significance of silyl and alkyl substitutions on the stability and performance of redox-active compounds in battery applications (Zhang et al., 2010).

Drug Design

Donadel et al. (2005) explored the impact of the tert-butyl dimethyl silyl group on drug cytotoxicity against human tumor cells. Their research demonstrates the potential of silyl groups, similar to the one in the target compound, to enhance the therapeutic efficacy of drug molecules, indicating a promising direction for the design of more effective anticancer agents (Donadel et al., 2005).

Propriétés

IUPAC Name |

2-bromo-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO3Si/c1-13(2,3)18(4,5)17-11-7-6-10(16)9(8-15)12(11)14/h6-8,16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYCLKLRRFOJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677768 | |

| Record name | 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde | |

CAS RN |

347840-64-6 | |

| Record name | 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1520738.png)

![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)